ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, including its atomic composition, bond lengths and angles, and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Potential Inhibitors in Biosynthesis of AMP
Research has indicated that derivatives of ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate may act as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP). This was suggested by studies exploring the synthesis and properties of potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system (Wanner, Hageman, Koomen, & Pandit, 1978).
Antitumor Activities
Compounds structurally related to ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate have shown antitumor activities. For instance, derivatives like (S)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate demonstrated selective anti-tumor activities in vitro studies (Xiong Jing, 2011).
Synthesis of Peptidic Nucleic Acids
Derivatives of this compound, such as ethyl 2,6-dichloropurine-9-acetate, have been used as intermediates in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. These PNAs are essential in molecular biology for their unique binding properties to DNA and RNA (Chan, Schwalbe, Sood, & Fraser, 1995).
Anticancer Activity Against Breast Cancer Cells
A specific derivative, Ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate, was designed and evaluated for its anticancer activity against human breast cancer cells. This compound showed promising results in inhibiting the proliferation of cancer cells, indicating its potential in chemotherapeutic treatment (Ragavan et al., 2020).
Corrosion Inhibition
Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2- p -tolylquinoxalin-1(4 H )-yl)acetate, a compound structurally related to ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate, has been investigated for its efficiency as a corrosion inhibitor for copper in nitric acid media (Zarrouk et al., 2014).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions or applications for the compound, based on its properties and behavior.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
ethyl 2-[9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O4/c1-4-30-15(27)11-26-18(28)16-17(23(3)20(26)29)22-19-24(8-5-9-25(16)19)14-10-13(21)7-6-12(14)2/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKMXAYTLRYIRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)Cl)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.